Coelenterazine hcp

Overview

Description

Synthesis Analysis

The synthesis of Coelenterazine involves complex organic reactions, often starting from basic amino acids like l-tyrosine and l-phenylalanine. A notable biosynthesis pathway has been identified in the deep-sea copepod Metridia pacifica, where Coelenterazine is synthesized from two molecules of l-tyrosine and one molecule of l-phenylalanine, demonstrating the natural biosynthetic ability of marine organisms to produce this compound (Oba et al., 2009). Additionally, gram-scale syntheses have been developed for O-acetylated forms of Coelenterazine and its analogues, providing insights into their bioluminescence properties and facilitating their use in various applications (Coutant et al., 2019).

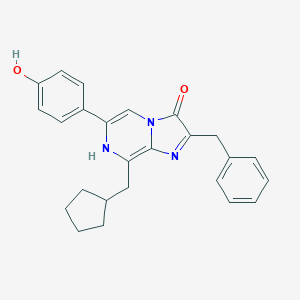

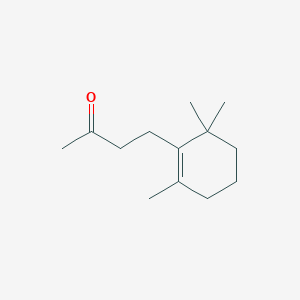

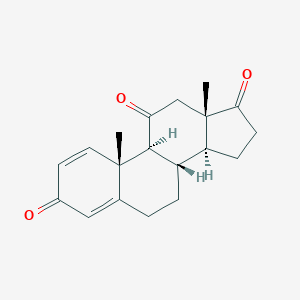

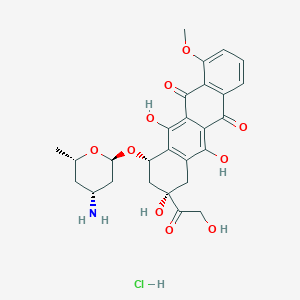

Molecular Structure Analysis

Coelenterazine's structure is characterized by an imidazopyrazinone core, crucial for its bioluminescent activity. This core structure is present in various bioluminescent organisms across eight phyla, underscoring the evolutionary significance and widespread utility of Coelenterazine in nature. Theoretical studies have provided insight into the mechanism of singlet chemiexcitation of Coelenterazine, highlighting the role of a neutral dioxetanone with limited electron and charge transfer in efficient chemiexcitation (Min et al., 2017).

Chemical Reactions and Properties

Coelenterazine undergoes enzyme-catalyzed bioluminescent reactions, converting thermal energy into excitation energy. It is known to emit chemiluminescence in the absence of enzymes, a property leveraged in various scientific applications. Studies have explored the electrostatic interactions controlling its chemiexcitation, revealing insights into the process responsible for light emission (Magalhães et al., 2018).

Physical Properties Analysis

Coelenterazine's physical properties, such as its luminescence efficiency and wavelength, are influenced by its molecular structure. Novel Coelenterazine derivatives with extensions at the C-6 position of the imidazopyrazinone structure have shown significant bioluminescence emission, providing a method to develop derivatives with enhanced optical properties (Nishihara et al., 2015).

Chemical Properties Analysis

The antioxidative properties of Coelenterazine and its synthetic analogues have been investigated, demonstrating their potential in protecting cells from oxidative stress. This aspect of Coelenterazine's chemical properties underscores its versatility and applicability beyond bioluminescence, opening avenues for its use in cellular protection and therapy (Dubuisson et al., 2000).

Scientific Research Applications

Coelenterazine hcp has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in bioluminescence assays to study enzyme kinetics and reaction mechanisms.

Biology: Employed in calcium imaging to monitor intracellular calcium levels in live cells.

Medicine: Utilized in diagnostic assays and high-throughput screening for drug discovery.

Industry: Applied in the development of biosensors and analytical tools for environmental monitoring

Mechanism of Action

The mechanism of action of coelenterazine hcp involves its oxidation by luciferases in the presence of molecular oxygen. This reaction produces an excited state intermediate, which then decays to emit blue light. The process is highly efficient and is regulated by calcium ions in certain photoproteins, such as aequorin .

Safety and Hazards

Coelenterazine hcp is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Coelenterazine hcp shows very favorable characteristics, including a fast response to binding Ca2+ and the highest luminescence quantum yield among coelenterazine derivatives . This makes it a valuable tool for measuring small changes in Ca2+ concentrations. The development of analytical methods based on these bioluminescent systems is currently booming, and these systems have been successfully applied in various biological research areas .

Biochemical Analysis

Biochemical Properties

Coelenterazine hcp serves as a substrate for many luciferases, such as Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins including aequorin and Obelia . The luminescence mechanism involves the oxidation of this compound by luciferase in the presence of molecular oxygen, producing a high-energy intermediate and emitting blue light with a peak emission wavelength of approximately 450480 nm .

Cellular Effects

This compound, as part of the aequorin photoprotein complex, only oxidizes to form the high-energy product Coelenteramide and releases CO2 and blue fluorescence (~466 nm) when it binds with calcium ions (Ca2+) . This property makes it particularly suitable for detecting calcium ion levels in living cells .

Molecular Mechanism

The molecular mechanism of this compound involves energy transfer (Bioluminescence Resonance Energy Transfer, BRET). In the presence of the substrate this compound, luciferase (such as Rluc) catalyzes the substrate to produce blue light, and the energy is transferred to EYFP (Enhanced Yellow Fluorescent Protein), emitting green light (~530 nm) .

Temporal Effects in Laboratory Settings

This compound is highly stable and suitable for monitoring calcium ion levels in living cells for several hours to several days . It is recommended that the solution be prepared and used immediately to minimize stability differences caused by the powder-to-liquid preparation process .

Metabolic Pathways

Given its role as a substrate for various luciferases, it is likely involved in the metabolic pathways of these enzymes .

Subcellular Localization

Given its role in various biochemical reactions, it is likely to be present in the cytoplasm where these reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine hcp involves several steps, starting from commercially available precursors. The key steps include the formation of the imidazopyrazinone core and subsequent functionalization at specific positions to yield the desired derivative. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Coelenterazine hcp undergoes several types of chemical reactions, including:

Oxidation: The primary reaction is the oxidation of this compound by luciferases, resulting in the emission of light.

Substitution: Functional groups on the this compound molecule can be substituted to create various derivatives with different properties

Common Reagents and Conditions:

Oxidation: Molecular oxygen is the primary oxidizing agent in the bioluminescence reaction.

Substitution: Various reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions

Major Products:

Comparison with Similar Compounds

Coelenterazine hcp is unique among coelenterazine derivatives due to its high luminescence quantum yield and fast response to calcium ions. Similar compounds include:

- Coelenterazine cp

- Coelenterazine f

- Coelenterazine h

- Coelenterazine n

Each of these derivatives has distinct properties, such as different luminescence intensities and calcium affinities, making them suitable for various applications .

properties

IUPAC Name |

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBOFLEOACXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376337 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123437-32-1 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123437-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)